![molecular formula C13H11F2NO B11878059 2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)
2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family. This compound features a biphenyl core substituted with two fluorine atoms at the 2’ and 3’ positions, a methoxy group at the 4’ position, and an amine group at the 4 position. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
Aplicaciones Científicas De Investigación
2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may act as an allosteric modulator of certain receptors, enhancing or inhibiting their function .
Comparación Con Compuestos Similares
2-(Fluoromethoxy)-4’-methanesulfonimidoyl-[1,1’-biphenyl]: This compound shares a similar biphenyl core but has different substituents, leading to distinct chemical properties and applications.
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Another biphenyl derivative with different substituents, used in various industrial applications.
Uniqueness: The unique combination of fluorine, methoxy, and amine groups in 2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine imparts specific electronic and steric properties, making it particularly useful in certain chemical reactions and applications. Its ability to undergo diverse chemical transformations and its potential in various fields of research highlight its significance.
Propiedades
Fórmula molecular |
C13H11F2NO |
|---|---|
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
2-fluoro-4-(2-fluoro-4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-9-3-4-10(11(14)7-9)8-2-5-13(16)12(15)6-8/h2-7H,16H2,1H3 |
Clave InChI |
LFCSDIOZJZVNHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


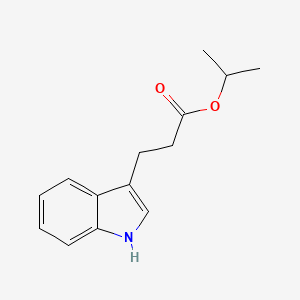
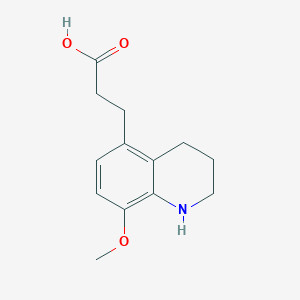

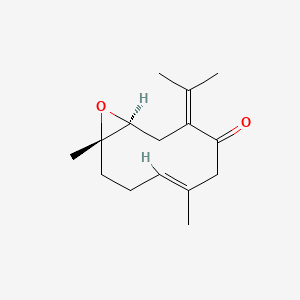

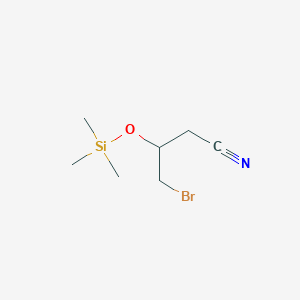


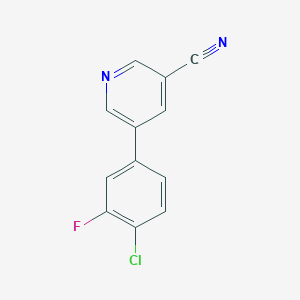
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate](/img/structure/B11878030.png)




